molecular formula C16H18FN3O3 B2577078 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 849620-63-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2577078
CAS RN: 849620-63-9
M. Wt: 319.336
InChI Key: MVFGFXAZWRWXHT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide (DFPA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. DFPA is a member of the spirodiazaspirodecane family of compounds, which are known for their unique structural properties. The compound has been investigated for its potential to be used in a range of research applications, such as biochemical and physiological studies, as well as for its potential to be used in laboratory experiments. In

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in various areas of scientific research. The compound has been investigated for its potential to be used as a biochemical and physiological probe, as well as for its potential to be used in laboratory experiments. 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has been shown to have a high affinity for certain enzymes, making it a promising tool for studying enzyme activity. Additionally, the compound has been studied for its potential to be used as a fluorescent marker, as well as a catalyst for certain chemical reactions.

Mechanism Of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is not fully understood. However, it is believed that the compound binds to certain enzymes, such as phosphatases and kinases, and modulates their activity. Additionally, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has been shown to interact with certain proteins, such as G proteins, and modulate their activity. This suggests that the compound may be able to modulate the activity of various cellular processes.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to modulate the activity of certain enzymes, as well as certain proteins, suggesting that it may be able to modulate the activity of various cellular processes. Additionally, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has been studied for its potential to modulate the activity of certain hormones, such as epinephrine and norepinephrine.

Advantages And Limitations For Lab Experiments

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has several advantages for use in laboratory experiments. The compound is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is relatively non-toxic, making it safe to use in experiments involving living cells. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide are numerous. The compound could be further studied for its potential applications in biochemical and physiological studies, as well as for its potential to be used as a fluorescent marker or catalyst for certain chemical reactions. Additionally, the compound could be further investigated for its potential to be used in drug development, as well as its potential to be used as a therapeutic agent. Additionally, the compound could be further studied for its potential to be used in the development of new materials and technologies.

Synthesis Methods

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide can be synthesized by a method known as the Grignard reaction. This reaction is a type of chemical reaction in which an organometallic compound, such as magnesium, is reacted with an organic halide, such as an alkyl halide, to form an organometallic intermediate. The intermediate can then be reacted with an appropriate nucleophile, such as an amine, to form the desired product. In the case of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide, the Grignard reaction is used to react a magnesium-halide complex with an acetamide molecule to form the desired product.

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-5-4-6-12(9-11)18-13(21)10-20-14(22)16(19-15(20)23)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGFXAZWRWXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide

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